molecular formula C8H12Br2N2 B11831525 2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide

2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide

Cat. No.: B11831525
M. Wt: 296.00 g/mol
InChI Key: VCENVLZRVFVLTN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by the presence of a bromomethyl group attached to a trimethylpyrazine core, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide typically involves the bromination of 3,5,6-trimethylpyrazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction conditions often require a catalyst like iron or a radical initiator to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azidomethyl, thiocyanatomethyl, or aminomethyl pyrazine derivatives.

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of 3,5,6-trimethylpyrazine.

Scientific Research Applications

2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide involves its interaction with nucleophiles, leading to the formation of various derivatives. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the pyrazine ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
  • 2-(Bromomethyl)pyridine hydrobromide
  • 2-Bromoethylamine hydrobromide

Uniqueness

2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of specialized organic compounds and in applications where specific reactivity is required .

Properties

Molecular Formula

C8H12Br2N2

Molecular Weight

296.00 g/mol

IUPAC Name

2-(bromomethyl)-3,5,6-trimethylpyrazine;hydrobromide

InChI

InChI=1S/C8H11BrN2.BrH/c1-5-6(2)11-8(4-9)7(3)10-5;/h4H2,1-3H3;1H

InChI Key

VCENVLZRVFVLTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)CBr)C.Br

Origin of Product

United States

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